molecular formula C5H5BrN2O B1443206 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1287752-82-2

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1443206
CAS No.: 1287752-82-2
M. Wt: 189.01 g/mol
InChI Key: YZABISIVKAMWCV-UHFFFAOYSA-N
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Description

“4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the molecular formula C5H5BrN2O . It belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazoles, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cc1n[nH]cc1Br . This represents a five-membered ring with three carbon atoms and two nitrogen atoms, with a bromine atom attached to one of the carbon atoms .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It is soluble in methanol . The compound has a molecular weight of 161.00 .

Scientific Research Applications

Antihyperglycemic Agents

4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde derivatives have been explored for their potential as antihyperglycemic agents. Notable work includes the synthesis and structure-activity relationship studies of such compounds, demonstrating significant antihyperglycemic effects in diabetic mice models. These compounds correct hyperglycemia primarily by selective inhibition of renal tubular glucose reabsorption, representing a novel class of antihyperglycemic agents (Kees et al., 1996).

Antipyretic and Antinociceptive Properties

Research has highlighted the potential antipyretic and antinociceptive properties of pyrazole derivatives. Specifically, studies have shown the efficacy of such compounds in reducing body temperature and countering endotoxin-induced fever in mice, indicating their utility as antipyretic agents (Souza et al., 2002). Additionally, the antinociceptive effect of pyrazolyl-thiazole derivatives in mouse models further underscores the potential of these compounds in pain management (Prokopp et al., 2006).

Role in Ethanol Metabolism

The compound has been utilized in studying the metabolic pathways of ethanol. Notably, research involving 4-methyl pyrazole has contributed to understanding the breakdown of ethanol into acetaldehyde within plant tissues, a process crucial in the retardation of senescence in carnation flowers (Podd & Staden, 1999).

Building Block for Heterocyclic Compounds

The reactivity and structural versatility of this compound and its derivatives make them valuable as building blocks in synthesizing a wide array of heterocyclic compounds. This has implications in various fields, including medicinal chemistry, where such scaffolds are crucial for drug development (Gomaa & Ali, 2020).

Antidepressant Properties

Studies have also been conducted on the antidepressant activity of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, which are derivatives of pyrazole. These compounds have shown promise in reducing immobility time in force swimming and tail suspension tests, indicating potential antidepressant activity (Mathew et al., 2014).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye damage, and may be harmful if inhaled . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets .

Mode of Action

It’s known that bromopyrazoles can inhibit oxidative phosphorylation and energy-dependent calcium uptake .

Biochemical Pathways

Bromopyrazoles have been reported to interfere with oxidative phosphorylation , which is a critical process in cellular energy production.

Pharmacokinetics

The compound’s solubility in methanol suggests it may have good bioavailability.

Result of Action

Bromopyrazoles have been reported to inhibit oxidative phosphorylation and energy-dependent calcium uptake , which could potentially disrupt cellular energy production and calcium homeostasis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-methyl-1H-pyrazole-5-carbaldehyde. For instance, its solubility in methanol suggests that the compound’s action could be influenced by the solvent environment. Additionally, the compound’s stability could be affected by factors such as temperature and pH.

Properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-5(6)4(2-9)8-7-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZABISIVKAMWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244949
Record name 1H-Pyrazole-3-carboxaldehyde, 4-bromo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287752-82-2
Record name 1H-Pyrazole-3-carboxaldehyde, 4-bromo-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287752-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxaldehyde, 4-bromo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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